4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide
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Overview
Description
4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a pyrrolidine ring, and a tert-butyl group
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, a key structural component of this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner, potentially leading to various biological effects .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have target selectivity and can influence various biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of tert-butylbenzene to introduce the sulfonamide group. This is followed by the acylation of the resulting sulfonamide with 4-(pyrrolidine-1-carbonyl)phenyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamides are known to be effective.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and pyrrolidine derivatives, such as:
- 4-tert-Butylbenzoyl chloride
- 4-tert-Butylbenzyl bromide
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Uniqueness
What sets 4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-21(2,3)17-8-12-19(13-9-17)27(25,26)22-18-10-6-16(7-11-18)20(24)23-14-4-5-15-23/h6-13,22H,4-5,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTUYPBUPVZPCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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